Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of significant interest in various scientific fields due to its unique molecular structure and properties. Its molecular configuration allows for versatile applications, particularly in organic synthesis and as an intermediate in complex chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, suggesting that the compound may target organisms such asTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Mode of Action
It is known that similar compounds inhibit immune-activated nitric oxide production . This suggests that Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate may interact with its targets to inhibit certain biochemical processes, leading to its antitrypanosomal and antiplasmodial effects .
Biochemical Pathways
Given the compound’s potential antitrypanosomal and antiplasmodial activities, it may be inferred that it affects the biochemical pathways associated with the life cycles ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Result of Action
Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, suggesting that the compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nucleophilic substitution reaction between 4,6-dichloro-1,3,5-triazine and dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate can then undergo a reaction with an appropriate carbamate compound to introduce the benzyl (2-oxoethyl) group, typically under mild to moderate conditions with a catalyst such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production may involve more efficient and high-throughput techniques, such as continuous flow reactors, to ensure consistency and yield. Reaction conditions are optimized to balance cost, yield, and purity, often employing automated systems for precise control over temperature, pressure, and reactant ratios.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various types of reactions including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced by agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an ether solution.
Substitution: : Halides, in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Yields benzyl carbamate derivatives with oxidized triazine rings.
Reduction: : Produces reduced triazine derivatives with amine functionalities.
Substitution: : Generates substituted triazine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers and materials.
Biology
It has applications in bioconjugation techniques, where it acts as a linker molecule to attach drugs or probes to biological macromolecules.
Medicine
Potential medicinal uses include serving as a scaffold for drug design, particularly in creating compounds that can interact with specific biological targets, possibly aiding in developing new therapeutics for various diseases.
Industry
Industrially, this compound can be employed in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Comparison with Similar Compounds
Compared to similar compounds, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate stands out due to its dual functionality derived from both the triazine and carbamate groups. This uniqueness offers advantages in terms of versatility and reactivity.
Similar Compounds
Benzyl carbamate: : Lacks the triazine ring, making it less versatile.
4,6-Bis(dimethylamino)-1,3,5-triazine: : Does not have the carbamate group, limiting its applications in bioconjugation.
N-Substituted carbamates: : Offer similar bioconjugation capabilities but lack the complex reactivity profile provided by the triazine ring.
There you have it—an in-depth look at this compound and its significance across various fields. Fascinating stuff, right?
Properties
IUPAC Name |
benzyl N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-24(2)16-21-14(22-17(23-16)25(3)4)10-19-15(26)11-20-18(27)28-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,26)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFGLJFYEGOIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.